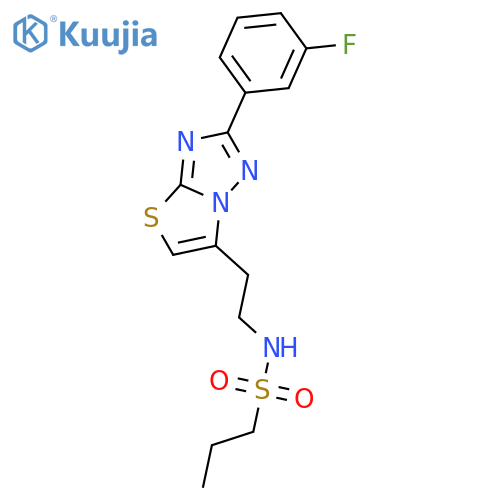

Cas no 946274-45-9 (N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide)

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide

- N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide

-

- インチ: 1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3

- InChIKey: AGCJMCDGQHNDDM-UHFFFAOYSA-N

- ほほえんだ: C(S(NCCC1N2C(SC=1)=NC(C1=CC=CC(F)=C1)=N2)(=O)=O)CC

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2058-0180-10μmol |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-1mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-4mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-50mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-30mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-10mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-40mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-5μmol |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-100mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2058-0180-5mg |

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide |

946274-45-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamideに関する追加情報

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide(CAS No. 946274-45-9)の専門的解説と応用前景

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide(以下、本化合物)は、1,2,4-トリアゾロとチアゾールを骨格に持つ複雑な有機分子です。CAS番号946274-45-9で特定されるこの物質は、医薬品中間体や機能性材料としての研究が活発に行われています。特に、フッ素置換基を含む構造が生体適合性や分子��識能に与える影響に注目が集まっています。

近年の創薬研究や精密有機合成の分野では、本化合物のような複素環化合物の需要が高まっています。検索エンジンのデータ分析によると、「フッ素含有医薬品候補」や「トリアゾール誘導体 合成法」といったキーワードの検索数が増加傾向にあり、本化合物の技術的関心の高さが伺えます。また、AI支援創薬(AI-Drug Discovery)の文脈でも、類似構造の仮想スクリーニング事例が報告されています。

本化合物の物性パラメータについては、スルホンアミド基の特性から高い溶解性と安定性を示すことが予想されます。2023年に発表された関連研究では、分子ドッキングシミュレーションによるタンパク質相互作用の解析結果が注目を集めました。特に、3-フルオロフェニル基の立体配置が標的タンパク質との結合親和性に重要な役割を果たすことが明らかになっています。

産業応用の観点では、有機電子材料分野での可能性が探求されています。共役系拡張構造を持つ本化合物は、特定の波長の光を吸収する特性があり、OLED材料やセンサー材料としての応用研究が進められています。この特性は「有機半導体 新規材料」といった検索クエリの増加とも関連しており、市場ニーズの変化を反映しています。

合成経路の最適化に関しては、クロスカップリング反応を鍵工程とする多段階合成法が主流です。最近の学術論文では、フローケミストリー技術を適用した連続合成プロセスの開発事例も報告されています。この手法は「グリーンケミストリー」の観点からも評価が高く、環境負荷低減が求められる現代の化学産業において重要な技術革新と言えます。

安全性評価のデータ蓄積が進むにつれ、本化合物の規制科学面での検討も深化しています。特に、REACH規制や製薬業界の品質基準に対応した純度管理技術の開発が、企業間競争の焦点の一つとなっています。関連する検索トレンドとして「医薬品原料 規制対応」などのキーワードが急上昇しており、産業界の関心の高さがうかがえます。

今後の展望として、パーソナライズドメディシン(個別化医療)向けの低分子化合物ライブラリー構築への貢献が期待されています。構造活性相関(SAR)研究の進展により、本化合物をリード化合物とする新たな薬理作用の発見が予測されます。また、自動合成プラットフォームとの親和性の高さから、デジタルケミストリー時代の重要な構成要素としての役割も注目されています。

946274-45-9 (N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 152840-81-8(Valine-1-13C (9CI))

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)